Cas no 38445-02-2 (2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid)

2-Oxo-2-(2,4,5-trimethoxyphenyl)acetic acid is a specialized organic compound featuring a ketone-functionalized acetic acid moiety attached to a trimethoxyphenyl group. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly for the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of electron-donating methoxy groups enhances its utility in electrophilic substitution reactions, while the α-keto acid functionality allows for further derivatization. Its high purity and well-defined molecular architecture ensure consistent performance in complex synthetic pathways. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light, requiring proper storage to maintain stability.
2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid structure
38445-02-2 structure
Product name:2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid
CAS No:38445-02-2
MF:C11H12O6
Molecular Weight:240.209383964539
CID:5924436
PubChem ID:82647945

2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid 化学的及び物理的性質

名前と識別子

    • Benzeneacetic acid, 2,4,5-trimethoxy-α-oxo-
    • EN300-1811603
    • 38445-02-2
    • 2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid
    • インチ: 1S/C11H12O6/c1-15-7-5-9(17-3)8(16-2)4-6(7)10(12)11(13)14/h4-5H,1-3H3,(H,13,14)
    • InChIKey: ZBXWLZFLYKBSDJ-UHFFFAOYSA-N
    • SMILES: C1(C(=O)C(O)=O)=CC(OC)=C(OC)C=C1OC

計算された属性

  • 精确分子量: 240.06338810g/mol
  • 同位素质量: 240.06338810g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 290
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 82.1Ų
  • XLogP3: 1.2

じっけんとくせい

  • 密度みつど: 1.280±0.06 g/cm3(Predicted)
  • ゆうかいてん: 186 °C
  • Boiling Point: 406.6±45.0 °C(Predicted)
  • 酸度系数(pKa): 1.89±0.54(Predicted)

2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1811603-5.0g
2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid
38445-02-2
5g
$2650.0 2023-06-01
Enamine
EN300-1811603-10g
2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid
38445-02-2
10g
$1778.0 2023-09-19
Enamine
EN300-1811603-5g
2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid
38445-02-2
5g
$1199.0 2023-09-19
Enamine
EN300-1811603-0.25g
2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid
38445-02-2
0.25g
$381.0 2023-09-19
Enamine
EN300-1811603-0.5g
2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid
38445-02-2
0.5g
$397.0 2023-09-19
Enamine
EN300-1811603-0.05g
2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid
38445-02-2
0.05g
$348.0 2023-09-19
Enamine
EN300-1811603-1.0g
2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid
38445-02-2
1g
$914.0 2023-06-01
Enamine
EN300-1811603-2.5g
2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid
38445-02-2
2.5g
$810.0 2023-09-19
Enamine
EN300-1811603-0.1g
2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid
38445-02-2
0.1g
$364.0 2023-09-19
Enamine
EN300-1811603-10.0g
2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid
38445-02-2
10g
$3929.0 2023-06-01

2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid 関連文献

2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acidに関する追加情報

Compound CAS No. 38445-02-2: 2-Oxo-2-(2,4,5-Trimethoxyphenyl)Acetic Acid

2-Oxo-2-(2,4,5-trimethoxyphenyl)acetic acid (CAS No. 38445-02-2) is a biologically active compound with significant potential in various fields of research and application. This compound belongs to the class of aromatic α-keto acids, which are known for their versatile chemical properties and biological activities. The structure of 2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid consists of a phenyl ring substituted with three methoxy groups at positions 2, 4, and 5, connected to an α-keto acid moiety. This unique combination of functional groups imparts the compound with distinct chemical and biological characteristics.

Recent studies have highlighted the importance of α-keto acids in medicinal chemistry due to their ability to serve as scaffolds for drug development. The presence of multiple methoxy groups in the phenyl ring of 38445-02-2 enhances its solubility and bioavailability, making it a promising candidate for pharmacological applications. Moreover, the methoxy groups contribute to the compound's stability and resistance to metabolic degradation, which are critical factors in drug design.

One of the most notable applications of 38445-02-2 is its role as an intermediate in the synthesis of bioactive molecules. Researchers have utilized this compound to develop novel agents with anti-inflammatory, antioxidant, and anticancer properties. For instance, a recent study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 38445-02-2 exhibit potent inhibitory activity against key enzymes involved in inflammation and oxidative stress.

The synthesis of 38445-02-2 involves a multi-step process that typically begins with the preparation of the substituted phenol derivative. The introduction of methoxy groups at specific positions on the phenyl ring is achieved through nucleophilic aromatic substitution or Friedel-Crafts alkylation. Subsequent oxidation and acetylation steps yield the final product, 38445-02-1, which can be further functionalized for diverse applications.

In terms of biological activity, 38445-02-1 has shown remarkable potential as an anticancer agent. Preclinical studies have revealed that this compound induces apoptosis in various cancer cell lines by targeting key signaling pathways such as PI3K/AKT and MAPK/ERK. Additionally, its ability to modulate reactive oxygen species (ROS) levels makes it a candidate for combinational therapies aimed at enhancing chemotherapeutic efficacy while minimizing toxicity.

Another area where 38445-01 has garnered significant attention is its role in neuroprotection. Research conducted at leading institutions has demonstrated that this compound exhibits neuroprotective effects in models of Alzheimer's disease by inhibiting amyloid-beta aggregation and reducing neuroinflammation. These findings underscore its potential as a therapeutic agent for neurodegenerative disorders.

The structural versatility of 38445 also lends itself to applications in agrochemicals. Its derivatives have been explored as potential pesticides and herbicides due to their ability to inhibit key enzymes involved in plant metabolism. However, further studies are required to evaluate their environmental impact and safety profile.

In conclusion, compound CAS No. 38445, specifically 381, represents a valuable asset in contemporary chemical research. Its unique structure, coupled with its diverse biological activities, positions it as a promising lead compound for drug discovery and development. As ongoing research continues to uncover new insights into its properties and applications, 381 is poised to play a pivotal role in advancing therapeutic interventions across multiple disease areas.

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